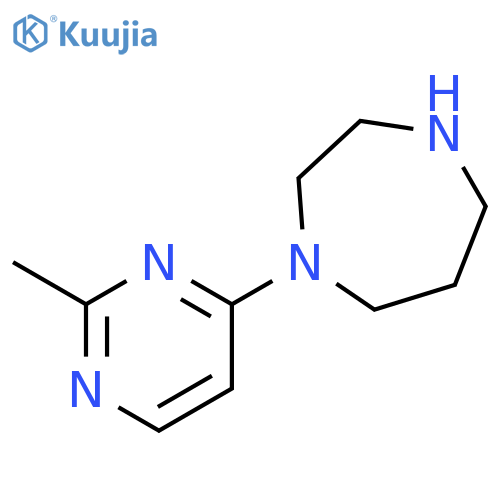

Cas no 1343793-03-2 (1-(2-methylpyrimidin-4-yl)-1,4-diazepane)

1343793-03-2 structure

商品名:1-(2-methylpyrimidin-4-yl)-1,4-diazepane

CAS番号:1343793-03-2

MF:C10H16N4

メガワット:192.260841369629

CID:5573669

1-(2-methylpyrimidin-4-yl)-1,4-diazepane 化学的及び物理的性質

名前と識別子

-

- 1H-1,4-Diazepine, hexahydro-1-(2-methyl-4-pyrimidinyl)-

- 1-(2-methylpyrimidin-4-yl)-1,4-diazepane

-

- インチ: 1S/C10H16N4/c1-9-12-5-3-10(13-9)14-7-2-4-11-6-8-14/h3,5,11H,2,4,6-8H2,1H3

- InChIKey: QNSJUCZOQWSBMT-UHFFFAOYSA-N

- ほほえんだ: N1(C2C=CN=C(C)N=2)CCCNCC1

じっけんとくせい

- 密度みつど: 1.078±0.06 g/cm3(Predicted)

- ふってん: 331.8±27.0 °C(Predicted)

- 酸性度係数(pKa): 10.22±0.20(Predicted)

1-(2-methylpyrimidin-4-yl)-1,4-diazepane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M121061-1g |

1-(2-methylpyrimidin-4-yl)-1,4-diazepane |

1343793-03-2 | 1g |

$ 775.00 | 2022-06-04 | ||

| Life Chemicals | F2167-4865-2.5g |

1-(2-methylpyrimidin-4-yl)-1,4-diazepane |

1343793-03-2 | 95%+ | 2.5g |

$1078.0 | 2023-09-06 | |

| Life Chemicals | F2167-4865-10g |

1-(2-methylpyrimidin-4-yl)-1,4-diazepane |

1343793-03-2 | 95%+ | 10g |

$2264.0 | 2023-09-06 | |

| TRC | M121061-500mg |

1-(2-methylpyrimidin-4-yl)-1,4-diazepane |

1343793-03-2 | 500mg |

$ 500.00 | 2022-06-04 | ||

| Life Chemicals | F2167-4865-0.5g |

1-(2-methylpyrimidin-4-yl)-1,4-diazepane |

1343793-03-2 | 95%+ | 0.5g |

$512.0 | 2023-09-06 | |

| TRC | M121061-100mg |

1-(2-methylpyrimidin-4-yl)-1,4-diazepane |

1343793-03-2 | 100mg |

$ 135.00 | 2022-06-04 | ||

| Life Chemicals | F2167-4865-5g |

1-(2-methylpyrimidin-4-yl)-1,4-diazepane |

1343793-03-2 | 95%+ | 5g |

$1617.0 | 2023-09-06 | |

| Life Chemicals | F2167-4865-0.25g |

1-(2-methylpyrimidin-4-yl)-1,4-diazepane |

1343793-03-2 | 95%+ | 0.25g |

$486.0 | 2023-09-06 | |

| Life Chemicals | F2167-4865-1g |

1-(2-methylpyrimidin-4-yl)-1,4-diazepane |

1343793-03-2 | 95%+ | 1g |

$539.0 | 2023-09-06 |

1-(2-methylpyrimidin-4-yl)-1,4-diazepane 関連文献

-

1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

1343793-03-2 (1-(2-methylpyrimidin-4-yl)-1,4-diazepane) 関連製品

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬